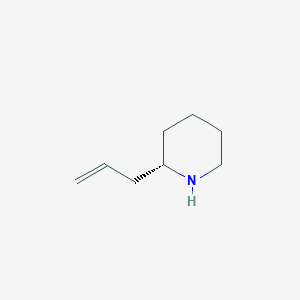
Piperidine, 2-(2-propenyl)-, (S)-(9CI)
Description
Chemical Structure and Key Features "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" is a chiral piperidine derivative with an (S)-configured stereocenter at the 2-position and a propenyl (allyl) substituent. The compound is part of a broader class of nitrogen-containing heterocycles, which are widely studied for their biological and chemical properties.
Properties
CAS No. |
133294-33-4 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(2S)-2-prop-2-enylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m1/s1 |
InChI Key |
ILOLJAYGPOJDHT-MRVPVSSYSA-N |
SMILES |
C=CCC1CCCCN1 |
Isomeric SMILES |
C=CC[C@@H]1CCCCN1 |
Canonical SMILES |
C=CCC1CCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" with structurally and functionally related piperidine derivatives. Key parameters include substituent effects, fluorophore integration, stereochemistry, and biological activity.
Structural Analogues with Modified Substituents
Fluorophore-Integrated Analogues
The anthracene ring in "Piperidine, 2-(2-propenyl)-, (S)-(9CI)" acts as a fluorophore, enabling fluorescence upon binding to G-quadruplex DNA. Comparisons with other fluorophore-containing derivatives reveal:
- Compounds 3–4 () : Smaller aromatic rings (e.g., benzene) fail to generate fluorescence, emphasizing the necessity of a large stacking surface (anthracene) for signal generation .
- Compound 6 () : Similar conjugated system size as 9CI but altered substitution on the anthracene ring leads to diminished fluorescence, indicating positional sensitivity in DNA interactions .
- Compound 5 (assumed as 9CI) : Retains strong fluorescence due to optimal stacking between anthracene and G-quartet, unlike analogues with triazine or piperidine substitutions .
Stereochemical and Chiral Analogues
Stereochemistry significantly impacts activity:
- (8aR)-Piperidine β-enaminoketones (): Chiral piperidine derivatives synthesized via condensation with (S)-phenylglycinol show high enantioselectivity. The (S)-configuration in "Piperidine, 2-(2-propenyl)-, (9CI)" likely confers similar specificity in biomolecular recognition .
- 4-Aminopiperidine (): Substitution at the 4-position with an amine group enhances CO2 absorption capacity, illustrating how functional group placement alters chemical behavior .
Electronic and Reactive Analogues
Electron-withdrawing or donating groups modify reactivity:
- Piperidine, 3,5-dimethyl-1-(trifluoroacetyl)- (9CI) : Trifluoroacetyl group increases lipophilicity and stability, differing from the polarizable propenyl substituent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


